3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Description
3-(4-Methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a synthetic small molecule characterized by:
- Azetidine core: A four-membered saturated ring known for conformational rigidity, which may enhance target binding specificity compared to larger heterocycles.
- N-[4-(Trifluoromethyl)phenyl]carboxamide: A trifluoromethyl (CF₃) group attached to an aromatic ring, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and resistance to oxidative metabolism.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-27-14-6-8-15(9-7-14)28(25,26)16-10-23(11-16)17(24)22-13-4-2-12(3-5-13)18(19,20)21/h2-9,16H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEUQAATCMMAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be constructed through cyclization reactions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Trifluoromethyl Phenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The trifluoromethyl phenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, azetidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinal applications might include the development of new pharmaceuticals. The compound’s structural features suggest it could interact with biological targets in a specific manner, making it a candidate for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through binding interactions facilitated by its functional groups. The methoxyphenyl and trifluoromethyl phenyl groups could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural and Physicochemical Properties
*Calculated based on molecular formulas.
Key Observations :
- Ring Systems : The azetidine core in the target compound is smaller and more rigid than the piperazine/piperidine rings in UDO and NVP-AST487, which may reduce off-target interactions but limit conformational adaptability .
- Molecular Weight : The target compound’s molecular weight is likely comparable to NVP-AST487 (~500–550 g/mol), suggesting suitability for oral bioavailability.
Pharmacological Activity
Antiparasitic Agents (CYP51 Inhibitors)
- UDO and UDD: Pyridine derivatives with CF₃-phenyl groups exhibit IC₅₀ values <1 µM against Trypanosoma cruzi by inhibiting CYP51, a key enzyme in ergosterol biosynthesis. Their piperazine/pyridine cores enable strong enzyme interactions .
- Target Compound : The azetidine sulfonamide may lack affinity for CYP51 due to steric hindrance from the sulfonyl group but could target alternative parasitic pathways.
Oncology (Kinase Inhibitors)
- NVP-AST487 and NVP-BBT594: These urea/carboxamide derivatives inhibit kinases like RET and KIT, with IC₅₀ values in the nanomolar range. Their CF₃-phenyl groups enhance hydrophobic binding in kinase ATP pockets .
- Target Compound : The azetidine core and sulfonamide group may confer selectivity for kinases with smaller active sites, though this requires experimental validation.
Physicochemical and ADME Profiles
- Solubility : The sulfonamide group in the target compound likely improves aqueous solubility compared to benzamide analogs (e.g., the compound from ), which have higher predicted densities (~1.28 g/cm³).
- Metabolic Stability : The CF₃ group in all compounds resists metabolic degradation, but the azetidine ring’s rigidity may further reduce cytochrome P450-mediated oxidation .
Q & A
Basic Question: How can researchers optimize the multi-step synthesis of 3-(4-methoxybenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide to achieve high yields and purity?
Methodological Answer:
The synthesis involves sequential sulfonylation, azetidine ring formation, and carboxamide coupling. Key factors include:
- Solvent Selection: Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reactivity in sulfonylation steps, while dichloromethane is suitable for carboxamide coupling to minimize side reactions .
- Reagent Compatibility: Triethylamine or sodium hydride effectively deprotonate intermediates during sulfonamide bond formation .
- Temperature Control: Low temperatures (0–5°C) during azetidine ring closure prevent thermal decomposition, while room temperature suffices for carboxamide coupling .
- Purity Monitoring: Use HPLC to track reaction progress and NMR (¹H/¹³C) to confirm structural integrity. For example, the methoxy group’s singlet in ¹H NMR (~3.8 ppm) and the trifluoromethyl group’s ¹⁹F signal (-60 to -70 ppm) are critical markers .
Basic Question: What analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR resolve substituent positions (e.g., azetidine protons at 3.5–4.5 ppm and trifluoromethyl’s distinct ¹⁹F shift) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak matching C₁₈H₁₆F₃N₂O₃S).
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated for analogous sulfonamide-azetidine hybrids .
- HPLC-PDA: Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Question: How can researchers investigate the mechanism of action of this compound in enzyme inhibition or receptor binding?
Methodological Answer:
- Enzyme Assays: Test inhibitory activity against carbonic anhydrase or cyclooxygenase isoforms (common sulfonamide targets) using fluorometric or colorimetric assays (e.g., 4-nitrophenyl acetate hydrolysis for carbonic anhydrase) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) between the compound and purified protein targets .
- Molecular Docking: Use software like AutoDock Vina to model interactions (e.g., sulfonamide oxygen hydrogen-bonding with catalytic zinc in carbonic anhydrase) .
- Mutagenesis Studies: Validate binding hypotheses by introducing point mutations (e.g., Thr199→Ala in carbonic anhydrase) and comparing inhibition potency .
Advanced Question: What strategies are effective for resolving contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Standardized Assay Conditions: Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies), buffer pH (7.4), and incubation times to minimize variability .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may skew bioactivity results .
- Cross-Validation: Compare data with structurally similar compounds (e.g., replacing trifluoromethyl with chloro groups) to isolate substituent-specific effects .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental noise .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Pharmacophore Mapping: Identify essential moieties (e.g., sulfonamide for hydrogen bonding, azetidine for conformational rigidity) using Schrödinger’s Phase .
- ADMET Prediction: Use SwissADME to optimize logP (aim for 2–3) and reduce hepatotoxicity risks by eliminating reactive metabolites .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between derivatives and wild-type/mutant protein targets to prioritize syntheses .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on IC50 values using partial least squares regression .
Advanced Question: What experimental approaches can elucidate the compound’s pharmacokinetic profile in preclinical models?
Methodological Answer:
- Plasma Stability Assays: Incubate the compound with rat plasma (37°C) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Caco-2 Permeability: Assess intestinal absorption potential by measuring apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates high permeability) .
- Microsomal Metabolism: Identify major CYP450 isoforms involved in metabolism using human liver microsomes + isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- In Vivo PK Studies: Administer the compound intravenously/orally to rodents and calculate AUC, t1/2, and bioavailability using non-compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
